Product packaging for Z-Asn-OtBu(Cat. No.:CAS No. 25456-85-3)

Z-Asn-OtBu

Cat. No.: B554568
CAS No.: 25456-85-3
M. Wt: 322.36 g/mol
InChI Key: CHLOOSRSKMKBDP-LBPRGKRZSA-N
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Description

Historical Context and Evolution of Protecting Group Strategies in Peptide Synthesis

The chemical synthesis of peptides has been a central challenge in organic chemistry, with progress being intrinsically linked to the invention and refinement of protecting groups. nih.gov These chemical moieties are crucial for preventing the formation of undesired side products and for guiding the reaction towards the formation of the correct amide bond. wikipedia.org

A monumental breakthrough in peptide chemistry occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the Benzyloxycarbonyl (Z, or Cbz) group. nih.govbachem.com This was the first practical and reversibly cleavable protecting group for the α-amino function of an amino acid. nih.gov The Z group is chemically stable under the conditions required for peptide bond formation and can be selectively removed without cleaving the newly formed peptide bond, typically through catalytic hydrogenation or by using strong acids like hydrogen bromide in acetic acid. bachem.comcreative-peptides.com This innovation enabled, for the first time, a controlled and stepwise elongation of a peptide chain, laying the foundation for modern peptide synthesis and remaining a cornerstone of solution-phase synthesis for many years. peptide.com

As chemists pursued the synthesis of increasingly complex peptides, particularly those with reactive amino acid side chains, a more advanced concept known as "orthogonal protection" became necessary. An orthogonal protecting scheme involves a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while others remain intact. nih.govresearchgate.net This principle is fundamental for synthesizing modified peptides, such as those that are cyclic or branched.

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field and highlighted the power of orthogonal strategies. nih.govmasterorganicchemistry.com In SPPS, the peptide is assembled on an insoluble polymer support, which dramatically simplifies the purification process at each step. chempep.com Two primary orthogonal strategies have dominated SPPS:

Boc/Bzl Strategy : This approach, pioneered by Merrifield, utilizes the acid-labile tert-Butoxycarbonyl (Boc) group for temporary protection of the Nα-amino group and more acid-stable benzyl (B1604629) (Bzl)-based groups for permanent protection of side chains. nih.govwikipedia.org The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), whereas the Bzl groups are cleaved at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (B91410) (HF). springernature.compeptide.com

Fmoc/tBu Strategy : Developed in the 1970s, this strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. nih.govacs.org The Fmoc group is removed with a mild base, typically piperidine (B6355638), while the tBu groups are cleaved with TFA. wikipedia.org This method avoids the use of the highly hazardous HF, making it a more widely adopted strategy in modern laboratories. masterorganicchemistry.com

The following interactive table outlines the key features of these pioneering orthogonal strategies.

StrategyNα-Protecting GroupNα-Deprotection ReagentSide-Chain Protecting GroupsFinal Cleavage Reagent
Boc/Bzl Boc (tert-Butoxycarbonyl)TFA (Trifluoroacetic acid)Bzl (Benzyl)-basedHF (Hydrogen fluoride)
Fmoc/tBu Fmoc (9-Fluorenylmethoxycarbonyl)PiperidinetBu (tert-Butyl)-basedTFA (Trifluoroacetic acid)

Role of Z-Asn-OtBu as a Functionalized Amino Acid Building Block in Peptide Synthesis

This compound is a precisely designed molecule that serves as a building block in specific peptide synthesis methodologies. Each component of its structure is tailored for a particular function:

L-Asparagine (Asn) : The core amino acid. A notable challenge with asparagine is the potential for its side-chain amide to undergo dehydration to a nitrile during the coupling reaction, a common side reaction that must be minimized.

Nα-Benzyloxycarbonyl (Z) group : This group protects the α-amino terminus of the asparagine residue. Its stability to a wide range of coupling conditions and its unique cleavage methods (e.g., hydrogenolysis) make it orthogonal to both the Boc and Fmoc protection schemes. It is frequently employed in solution-phase synthesis and for creating protected peptide fragments. peptide.com

tert-Butyl (OtBu) Ester : This group protects the C-terminal carboxylic acid of the asparagine building block. The OtBu group is stable to the basic conditions used for Fmoc removal and the hydrogenolysis conditions for Z-group removal, but it is readily cleaved by acids like TFA. peptide.com

The specific combination of Z and OtBu protecting groups makes this compound a versatile tool, particularly in strategies like fragment condensation. In this approach, smaller protected peptide segments are synthesized and purified individually before being joined together to form a larger peptide. This compound can serve as the C-terminal amino acid of such a fragment, with the OtBu group being selectively removed to activate the carboxyl group for coupling to the next fragment.

The properties of the protecting groups in this compound are summarized in the interactive table below.

Protecting GroupAbbreviationProtected FunctionalityTypical Cleavage ConditionsOrthogonal To
Benzyloxycarbonyl Z or Cbzα-Amino GroupCatalytic Hydrogenation (H₂/Pd), Strong Acid (HBr/AcOH)Fmoc, tBu
tert-Butyl Ester OtBuCarboxyl GroupModerate Acid (TFA)Fmoc, Z (under hydrogenation)

Overview of Research Trajectories for this compound in Contemporary Peptide Science

Although the Fmoc/tBu strategy is the most common approach in contemporary research, Z-protected amino acids like this compound retain significant importance in several key areas of peptide science:

Solution-Phase and Large-Scale Synthesis : For the industrial manufacturing of certain peptide-based drugs, solution-phase synthesis can be more economical than SPPS. The well-understood and robust chemistry of the Z group makes it a valuable asset in these large-scale applications. nih.gov

Convergent Synthesis via Fragment Condensation : Z-protected amino acids are integral to the synthesis of protected peptide fragments. This convergent strategy is often the method of choice for producing very long peptides or small proteins, as it can overcome challenges associated with aggregation and low coupling efficiency in stepwise SPPS.

Synthesis of Complex Peptides : The construction of peptides with non-linear architectures, such as cyclic, branched, or stapled peptides, often requires a multi-layered orthogonal protection scheme. acs.org The Z group provides an additional dimension of orthogonality that can be exploited to achieve these complex molecular designs.

Inspiration for Novel Protecting Groups : The foundational principles of stability and selective cleavage established by the Z group continue to guide the development of new protecting groups with improved characteristics, such as enhanced acid/base stability or milder deprotection conditions. ub.edu

The continued use of this compound in specialized applications underscores the lasting value of classical chemical strategies in the ever-evolving field of peptide synthesis.

The table below details the application of this compound in various synthetic contexts.

Synthesis StrategyRole of this compoundPrimary Advantage in this Context
Solution-Phase Synthesis N-terminally protected monomerRobust, well-established chemistry suitable for large-scale production.
Fragment Condensation Building block for a protected peptide segmentEnables the synthesis of purified segments, improving final product purity.
Hybrid Orthogonal Schemes Provides an additional layer of orthogonal protectionIncreases synthetic flexibility for complex, non-linear peptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O5 B554568 Z-Asn-OtBu CAS No. 25456-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLOOSRSKMKBDP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426753
Record name Z-Asn-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25456-85-3
Record name N2-[(Phenylmethoxy)carbonyl]-L-asparagine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25456-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Asn-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation and Utilization of Z Asn Otbu

Preparation of Z-Asn-OtBu and Related Asparagine Derivatives

The preparation of this compound involves the selective protection of the asparagine amino acid. This typically requires the introduction of the Z group on the alpha-amino group and the formation of the tert-butyl ester at the carboxyl terminus. Related asparagine derivatives may involve different protecting groups or modifications on the asparagine side chain.

N-α-Protection Strategies: Introduction of the Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z), or carbobenzoxy (Cbz), group is a classical N-α protecting group widely used in peptide synthesis bachem.compeptide.com. Its development marked a significant advancement in modern peptide chemistry bachem.comresearchgate.net. The Z group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. This protecting group is stable to a range of reaction conditions commonly encountered during peptide coupling, but it can be removed by catalytic hydrogenation or treatment with strong acids like HBr in acetic acid bachem.compeptide.com. While historically significant and still used, particularly in solution-phase synthesis, the Z group is less common in solid-phase peptide synthesis compared to the Fmoc or Boc strategies due to its cleavage conditions bachem.compeptide.com.

C-Terminal Protection: Formation of the tert-Butyl Ester (OtBu)

The tert-butyl ester (OtBu) group is frequently employed to protect the C-terminal carboxyl group of amino acids and peptides bachem.compeptide.comontosight.ai. This protection is crucial to prevent unwanted reactions at the carboxyl function during peptide chain elongation ontosight.ai. Tert-butyl esters are generally stable to basic conditions and catalytic hydrogenation, but they are readily cleaved by treatment with mild to strong acids, such as trifluoroacetic acid (TFA) bachem.comontosight.airesearchgate.net. A convenient method for synthesizing tert-butyl esters of amino acids and peptides involves the acid-catalyzed reaction of isobutylene (B52900) with benzyloxycarbonylamino acids or peptides, followed by catalytic hydrogenation to yield the basic esters researchgate.net. This method highlights a potential route for preparing OtBu-protected amino acids, which could then be further modified or used in synthesis.

Chemical Approaches for this compound Precursor Synthesis

The synthesis of this compound can be approached through various routes, often involving the differential protection of asparagine. One potential strategy involves starting from asparagine and selectively introducing the Z group on the alpha-amine and the OtBu group on the carboxyl group. Alternatively, protected precursors such as Z-Asn-OH or H-Asn-OtBu could be utilized.

Z-Asn-OH is a known asparagine derivative medchemexpress.comlookchem.comcsbiochina.com and could serve as an intermediate where the Z protection is already in place. Subsequent esterification of the carboxyl group with tert-butanol (B103910) or a suitable tert-butylation reagent would be required.

H-Asn-OtBu, where the C-terminus is protected as the tert-butyl ester and the alpha-amine is unprotected, is also a commercially available compound csbiochina.comyanfenbio.com. The Z group could then be introduced onto the free amino group of H-Asn-OtBu using benzyl chloroformate to yield this compound.

An example of using H-Asn-OtBu in peptide synthesis is the preparation of Z-Glu(OtBu)-Asn-OtBu. This dipeptide was synthesized by coupling Z-Glu(OtBu)-OH with H-Asn-OtBu using a mixed anhydride (B1165640) procedure prepchem.comgoogle.com. This demonstrates that H-Asn-OtBu is a viable precursor for incorporating OtBu-protected asparagine into peptides.

General methods for preparing t-butyl esters of Z-amino acids involve the reaction with isobutylene catalyzed by acid researchgate.net. This suggests that starting from Z-Asn-OH, reaction with isobutylene under acidic conditions could directly yield this compound.

Integration of this compound into Peptide Chains

The integration of this compound into growing peptide chains is a key step in the synthesis of larger peptides containing an asparagine residue with specific protection. This process relies on effective coupling methodologies that promote the formation of a peptide bond between the carboxyl group of the preceding amino acid or peptide fragment and the free amino group of this compound (after removal of its N-alpha protection, if used as the N-terminal component in a segment coupling) or between the activated carboxyl group of this compound and the free amino group of the subsequent amino acid or peptide (in stepwise synthesis). Given the Z protection on the alpha-amine of this compound, it is typically used as the carboxyl component or in segment coupling strategies where its Z group is removed to expose the amine for reaction.

Coupling Reagent Selection for this compound Incorporations

The selection of appropriate coupling reagents is critical for efficient peptide bond formation with minimal side reactions. Various coupling reagents have been developed for peptide synthesis, including carbodiimides, mixed anhydrides, and activated esters peptide2.combachem.com.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC HCl), are commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress racemization and improve reaction rates peptide2.combachem.com.

Mixed anhydrides are formed by reacting a protected amino acid's carboxyl group with an alkyl chloroformate (e.g., isobutyl chloroformate) peptide2.com. This activated species can then react with the amino component. The mixed anhydride method has been used in the synthesis of peptides containing asparagine derivatives prepchem.comgoogle.com.

Activated esters, such as pentafluorophenyl (Pfp) esters or those formed using reagents like HATU or DEPBT, are also effective for peptide coupling rhhz.netuniversiteitleiden.nl.

When incorporating this compound, the choice of coupling reagent would depend on the specific synthesis strategy (solution phase or solid phase), the scale of the synthesis, and the desired purity and yield. Since Z-protected amino acids are often employed in solution-phase synthesis bachem.compeptide.com, coupling methods suitable for this approach, such as mixed anhydrides or carbodiimides with additives, are relevant. For instance, the synthesis of Z-Glu(OtBu)-Asn-OtBu utilized a mixed anhydride coupling between a Z-protected amino acid and an OtBu-protected amino acid (H-Asn-OtBu) prepchem.comgoogle.com.

Optimization of Reaction Conditions for Efficient this compound Coupling

Optimizing reaction conditions is essential to maximize coupling efficiency and minimize undesirable side reactions during the incorporation of this compound. Factors such as temperature, solvent, concentration, and reaction time play a significant role.

For methods involving mixed anhydrides, maintaining low temperatures, typically around -15°C, is crucial to minimize side reactions such as the formation of symmetrical anhydrides or oxazolones prepchem.compeptide2.com. The reaction time for mixed anhydride formation and subsequent coupling also needs careful control peptide2.com.

The choice of solvent is important for dissolving the protected amino acids and reagents and for influencing the reaction rate and side reactions. Common solvents in peptide synthesis include dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) peptide2.comprepchem.com.

Advanced Protecting Group Chemistry of Benzyloxycarbonyl Z and Tert Butyl Otbu in Peptide Synthesis

Mechanisms and Selectivity of Benzyloxycarbonyl (Z) Group Cleavage

The Benzyloxycarbonyl (Z) group is a widely used protecting group for amines in organic synthesis, including peptide chemistry. bachem.comwikipedia.orgrsc.org Its removal, or deprotection, is typically achieved through methods that cleave the benzyl-oxygen bond. thieme-connect.de The selectivity of Z group cleavage is crucial, as it must be removed without affecting other protecting groups or the growing peptide chain.

Catalytic Hydrogenolysis for Z-Deprotection

One of the most common and mild methods for cleaving the Z group is catalytic hydrogenolysis. rsc.orgfishersci.atpeptide.com This reaction involves the use of hydrogen gas in the presence of a catalyst, typically a transition metal like palladium, often supported on activated carbon (Pd/C). rsc.orgfishersci.atpeptide.comfishersci.fisigmaaldrich.comresearchgate.net The hydrogen gas reacts with the Z group, leading to the cleavage of the benzylic C-O bond and the formation of toluene (B28343) and the deprotected amine.

The mechanism involves the adsorption of the Z-protected amine onto the catalyst surface. Hydrogen then reacts with the adsorbed species, leading to the scission of the C-O bond. This method is effective under relatively mild conditions (e.g., room temperature and atmospheric pressure) and is compatible with a range of functional groups. However, functional groups susceptible to reduction, such as nitro groups, double or triple bonds, and sulfur-containing amino acids (like methionine and cysteine), can interfere with catalytic hydrogenolysis. thieme-connect.dersc.org

Detailed research findings highlight the effectiveness of Pd/C as a catalyst for Z deprotection. rsc.orgpeptide.comsigmaaldrich.comresearchgate.net For instance, studies have shown that 10% Pd/C is effective for Cbz deprotection in micellar media for peptide synthesis. researchgate.net Another protocol describes the hydrogenolysis of a related protecting group, 2-Cl-Z, using 5% Pd on carbon in 10% formic acid in methanol, with gentle warming to initiate gas evolution and vigorous stirring. peptide.com The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). peptide.com

Data Table 1: Typical Conditions for Z-Group Hydrogenolysis

CatalystSolventHydrogen SourceTemperatureNotesSource
Pd/C (e.g., 10%)Various organic solvents (e.g., methanol, ethanol, ethyl acetate)H₂ gas, Ammonium formate, CyclohexadieneRoom temperature to mild heatingCan be inhibited by sulfur; incompatible with reducible groups thieme-connect.dersc.orgpeptide.comresearchgate.net
Pd/C (e.g., 5%)10% Formic acid in MeOHIn situ H₂ from formic acidGentle warmingRequires acidic conditions, monitor by TLC peptide.com

Acid-Labile Nature of the Z Group and Orthogonality Considerations

While catalytic hydrogenolysis is the primary method for Z group removal, the Z group is also susceptible to cleavage under strongly acidic conditions. thieme-connect.de This acid lability is generally less pronounced than that of tert-butyl-based protecting groups like Boc or OtBu, which are designed for removal by relatively milder acids. biosynth.comthieme-connect.de This difference in acid sensitivity is a key aspect of orthogonal protection strategies.

Orthogonality in protecting group chemistry refers to the ability to remove one protecting group selectively in the presence of others without affecting them. biosynth.compeptide.com The Z group is considered orthogonal to tert-butyl-based protecting groups like OtBu because it is typically removed by hydrogenolysis, a reductive method, while OtBu is removed by acidolysis. biosynth.comthieme-connect.de However, under strongly acidic conditions, such as those used for cleaving peptides from resins in Boc chemistry (e.g., with HF or HBr/TFA), the Z group can also be removed. peptide.comthieme-connect.depeptide.com This highlights that while orthogonal under typical conditions, compatibility under harsh conditions must be considered.

Research indicates that the Z group is stable to conditions used for the removal of base-labile groups like Fmoc. biosynth.com Conversely, Fmoc is stable to the acidic conditions that remove Boc or OtBu. biosynth.compeptide.com This differential reactivity allows for the selective deprotection of different functional groups at different stages of peptide synthesis by choosing the appropriate deprotection reagent.

tert-Butyl Ester (OtBu) Deprotection Mechanisms and Strategies

The tert-Butyl ester (OtBu) group is commonly used to protect the carboxylic acid side chains of amino acids like Aspartic acid and Glutamic acid, as well as the C-terminal carboxylic acid of a peptide. In Z-Asn-OtBu, it protects the side-chain carboxyl group of Asparagine, which is formally an aspartic acid β-amide. wikipedia.orgnih.gov The OtBu group is characterized by its lability to acidic conditions. fishersci.atfishersci.fiflybase.orgfishersci.pt

Acidolytic Removal of OtBu Protection

The primary method for removing the OtBu group is acidolysis, which involves treating the protected compound with an acid. fishersci.atfishersci.fiflybase.orgfishersci.ptfishersci.sefishersci.cafishersci.nofishersci.at The mechanism involves protonation of the ester oxygen, followed by cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and the free carboxylic acid. The tert-butyl cation is then typically quenched by a scavenger present in the reaction mixture or reacts further to form isobutylene (B52900). wikipedia.orgwikidata.orgnih.gov

Commonly used acids for OtBu deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl). flybase.orgfishersci.sefishersci.seciteab.comuni.luthermofisher.comnih.govthermofisher.comnih.gov TFA is a strong organic acid widely employed for this purpose, often used in concentrations ranging from 50% to 100% in a solvent like dichloromethane (B109758) or in the presence of scavengers. peptide.comnih.gov HCl, typically used as a solution in organic solvents like dioxane or ethyl acetate, is also effective. flybase.orgfishersci.sethermofisher.comnih.gov The choice of acid and reaction conditions can influence the rate and selectivity of deprotection. Stronger acids generally lead to faster deprotection but may also cause cleavage of other acid-sensitive bonds or side reactions.

The deprotection of OtBu esters results in the formation of the free carboxylic acid and isobutylene as a volatile byproduct. wikipedia.orgwikidata.orgnih.gov

Data Table 2: Typical Conditions for OtBu-Group Acidolysis

AcidConcentrationSolvent/ConditionsByproductNotesSource
Trifluoroacetic acid (TFA)50-100%Dichloromethane, or with scavengers (e.g., triisopropylsilane, water)IsobutyleneWidely used, strength can be adjusted peptide.comfishersci.atnih.gov
Hydrogen chloride (HCl)VariousSolution in organic solvents (e.g., dioxane, ethyl acetate)IsobutyleneCan be used as gaseous HCl or in solution flybase.orgfishersci.sethermofisher.comnih.gov
Other strong organic acids (e.g., methanesulfonic acid)VariousVariousIsobutyleneLess common than TFA or HCl biosynth.com

Orthogonality of OtBu with Other Protecting Groups in Peptide Synthesis

The acid-lability of the OtBu group is a cornerstone of orthogonal protection strategies, particularly in combination with protecting groups removed by different mechanisms. As mentioned earlier, the OtBu group is orthogonal to the Z group because OtBu is removed by acidolysis, while Z is typically removed by hydrogenolysis. biosynth.comthieme-connect.de This allows for the selective removal of either the Z group (e.g., to couple the amino terminus) or the OtBu group (e.g., to modify the side chain or prepare for cyclization) without affecting the other.

In the widely used Fmoc/tBu SPPS strategy, the OtBu group (along with other tBu-based side-chain protection) is stable to the basic conditions used for Fmoc removal but is cleaved by the final acidic treatment (typically TFA) that also cleaves the peptide from the resin. biosynth.comsigmaaldrich.com This demonstrates the orthogonality between the base-labile Fmoc group and the acid-labile OtBu group. biosynth.com The Z group, being acid-labile under strong conditions, is not typically used as a temporary Nα-protecting group in standard Fmoc chemistry where the final cleavage involves strong acid. peptide.comthieme-connect.de However, it can be used as a side-chain protecting group in Boc chemistry, where the final cleavage also employs strong acid. peptide.com

Principles of Chemoselectivity and Orthogonal Protection Schemes Involving this compound

Chemoselectivity is the preferential reaction of a reagent with one functional group in the presence of others. In peptide synthesis, achieving high chemoselectivity during deprotection is essential for building complex peptide sequences accurately. Orthogonal protection schemes are designed to exploit differences in the reactivity of protecting groups to allow for their selective removal. biosynth.compeptide.comfigshare.com

In the context of this compound, the orthogonality between the Z and OtBu groups allows for flexible synthetic strategies. The Z group on the α-amine can be removed by catalytic hydrogenolysis without affecting the OtBu ester on the asparagine side chain. This allows for subsequent coupling reactions at the α-amino position while keeping the side chain protected. Conversely, the OtBu group can be removed by acidolysis (e.g., with TFA) without typically affecting the Z group under controlled, milder acidic conditions that are insufficient to cleave the Z group. This selective OtBu deprotection can be used to functionalize the asparagine side chain or to prepare the peptide for head-to-tail cyclization if Asparagine is at the C-terminus.

However, it is crucial to consider the relative lability of protecting groups. While Z is generally more stable to acid than OtBu, very strong acidic conditions required for other deprotection or cleavage steps (like HF or concentrated TFA) can remove both Z and OtBu simultaneously. peptide.comthieme-connect.depeptide.com Therefore, orthogonal schemes involving Z and OtBu are most effective when the deprotection steps can be carried out under conditions that selectively target one group over the other.

The use of this compound in peptide synthesis exemplifies how orthogonal protecting groups enable stepwise synthesis and selective modification. By carefully choosing deprotection reagents and conditions, chemists can control which functional group is unmasked at each stage, allowing for the precise construction of peptides with defined sequences and side-chain modifications.

Research Applications of Z Asn Otbu in Peptide Synthesis Methodologies

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies Solid-phase peptide synthesis (SPPS) is a widely adopted technique for synthesizing peptides by sequentially adding amino acids to a growing chain immobilized on a solid support or resin.cardiff.ac.ukmerckmillipore.comWhile the Fmoc/tBu strategy is currently the most prevalent in SPPS, the Boc/Bn approach also remains relevant for specific synthetic challenges.du.ac.innih.govZ-Asn-OtBu, with its Z and OtBu protecting groups, finds application within SPPS frameworks that can accommodate its deprotection requirements.

Compatibility with Fmoc/tBu and Boc/Bn Strategies Using this compound Derivatives In the standard Fmoc/tBu SPPS, the α-amino group is protected by the base-labile Fmoc group, and side-chain functionalities are typically masked by acid-labile groups such as tBu.du.ac.innih.goviris-biotech.deAlthough this compound is not a primary building block in typical Fmoc/tBu protocols due to the hydrogenolytic cleavage of the Z group and the acid lability of the OtBu ester, the use of OtBu-based protection for carboxylic acid groups, as seen in Fmoc-Asp(OtBu)-OH, is a common feature of this strategy.nih.goviris-biotech.deThis highlights the general compatibility of the OtBu protecting group with Fmoc chemistry for protecting acidic functionalities, a concept that can be extended or adapted for asparagine side-chain protection in specific contexts, although Asn side-chain protection in Fmoc-SPPS typically employs groups like the Trityl (Trt) group.merckmillipore.comnih.gov

In contrast, Boc/Bn SPPS utilizes an acid-labile Boc group for Nα-protection and generally acid-stable groups like benzyl (B1604629) (Bn) for side-chain protection. du.ac.iniris-biotech.de The Z group's removability by hydrogenation and the OtBu group's acid lability offer an orthogonal protection scheme that can be integrated into Boc-based strategies, particularly in convergent synthesis approaches where pre-synthesized, protected peptide fragments are coupled. The Z group can serve as a temporary protecting group for the N-terminus of a fragment, while the OtBu group protects the asparagine side chain.

Utilization in Solution-Phase Peptide Synthesis Approaches Solution-phase peptide synthesis, carried out in a homogeneous solution, is often favored for synthesizing shorter peptides or for large-scale production due to ease of handling and purification of intermediates.bachem.comthieme-connect.depeptide.comThe Z group has historically been a widely used Nα-protecting group in solution synthesis, readily removed by catalytic hydrogenation without affecting peptide bonds or many side-chain protecting groups.peptide.combachem.comthieme-connect.de

Specific Scenarios and Advantages for Solution-Phase Incorporations of this compound this compound is a suitable building block for solution-phase peptide synthesis. The Z group effectively protects the α-amino group during coupling reactions, and its removal by mild catalytic hydrogenation is compatible with the OtBu ester protecting the asparagine side chain.peptide.combachem.comthieme-connect.deThe OtBu ester on the asparagine side chain amide helps prevent undesirable side reactions during coupling, such as dehydration or reactions with activating agents.peptide.com

A notable application of this compound in solution phase is in the synthesis of protected peptide fragments for convergent strategies. For example, the dipeptide Z-Glu(OtBu)-Asn-OtBu has been synthesized using mixed anhydride (B1165640) coupling in solution. prepchem.comgoogle.com Such protected fragments can then be coupled to form larger peptides. The selective removal of the Z group by hydrogenation allows for subsequent coupling at the N-terminus of the fragment.

Advantages of using this compound in solution synthesis include the precise control over reaction conditions in a homogeneous environment, which can contribute to higher yields and purity for certain peptide sequences. bachem.com The use of OtBu esters for side-chain protection is also a common practice in the solution synthesis of fragments containing acidic amino acids like aspartic and glutamic acid. bachem.com

Synthesis of Complex Peptide Constructs and Modified Peptides Using this compound this compound serves as a valuable protected asparagine building block for the synthesis of complex peptide constructs and modified peptides, including those with challenging sequences, post-translational modifications, or non-proteinogenic amino acids.cardiff.ac.ukresearchgate.net

The OtBu protection on the asparagine side chain can be particularly useful when synthesizing peptides containing sensitive functional groups or when specific modifications are planned on the asparagine residue after the main peptide chain assembly and global deprotection. While the asparagine side chain is an amide and does not always require protection, the OtBu ester derivative (referring to the C-terminal ester in this compound, but conceptually related to protecting the side chain amide to prevent side reactions like nitrile formation) can mitigate unwanted reactions, especially in longer syntheses or with specific coupling reagents. peptide.com

Furthermore, this compound or related protected asparagine derivatives can be employed in the synthesis of modified peptides, such as glycopeptides. The synthesis of N-glycopeptides, for instance, can involve incorporating building blocks where the asparagine side chain is functionalized with a carbohydrate moiety, while the α-amino and carboxyl groups are appropriately protected. researchgate.netunifi.it Although examples often feature Fmoc-Asn(Glycosyl)-OtBu derivatives for Fmoc/tBu SPPS researchgate.netunifi.it, the principle of using a protected asparagine derivative with a masked carboxylate-like functionality (in the OtBu ester) is applicable. The Z group could potentially be used in convergent strategies to synthesize protected glycopeptide fragments in solution before their incorporation into larger peptides.

N-Glycopeptide Synthesis Utilizing this compound Building Blocks

N-Glycopeptides, which feature a glycan linked to the nitrogen of an asparagine side chain, are crucial for understanding biological processes involving glycosylation. The synthesis of these complex molecules often relies on incorporating pre-assembled glycoamino acid building blocks into a growing peptide chain nih.gov. While Fmoc-Asn(GlcAc4)-OtBu and Fmoc-Asn((AcO)4-Glc)-OH are frequently cited examples of such building blocks in Fmoc-based solid-phase peptide synthesis (SPPS) researchgate.net, the principles behind their use are relevant to understanding the potential applications of other protected asparagine derivatives like this compound.

The strategy involves synthesizing a protected glycoamino acid where the carbohydrate moiety is attached to the asparagine side chain, and the amino acid's alpha-amino and carboxyl groups are protected nih.govresearchgate.net. The Z group on the alpha-amino position and the OtBu group on the side chain (or potentially a modified side chain) of asparagine in this compound would serve to protect these functionalities during the synthesis of the glycoamino acid building block itself or during its subsequent incorporation into a peptide sequence using solution-phase or hybrid synthesis approaches. For instance, the Z group allows for selective deprotection via hydrogenolysis, orthogonal to acid-labile protecting groups like OtBu bachem.com. This orthogonality is valuable in convergent synthesis strategies where different protecting groups are removed selectively at various stages.

Research in N-glycopeptide synthesis explores various methods for coupling the glycosylamine to the aspartic acid residue or incorporating a pre-formed glycoamino acid. The Lansbury coupling, for example, involves the reaction of an oligosaccharide glycosylamine with a protected polypeptide containing a free aspartic acid nih.govdtic.mil. Alternatively, incorporating a pre-assembled oligosaccharide-Asn building block into automated SPPS is a common strategy nih.gov. The choice of protecting groups, such as Z and OtBu, on the asparagine or aspartic acid building block influences the compatibility with coupling reagents and deprotection strategies employed in these methodologies. For example, Z-protected amino acids are utilized in solution synthesis bachem.com, and the OtBu group is a standard side-chain protection in Fmoc-SPPS, which can be adapted for glycopeptide synthesis iris-biotech.de.

Integration into Asparagine-Sensitive Peptide Sequences

The synthesis of peptide sequences containing asparagine can be challenging due to the potential for side reactions, particularly the formation of aspartimide, especially when asparagine is followed by certain amino acid residues like glycine, serine, or threonine du.ac.in. Aspartimide formation involves the cyclization of the asparagine side-chain amide with the alpha-amino group of the subsequent amino acid, leading to a stable but incorrect peptide bond and potential epimerization du.ac.in.

Protecting the side chain of asparagine is a common strategy to mitigate aspartimide formation during peptide synthesis bachem.comresearchgate.net. In Fmoc-based SPPS, the trityl (Trt) group is frequently used to protect the asparagine side-chain amide bachem.comresearchgate.net. While this compound features an OtBu group, which is typically used for aspartic acid side-chain protection or C-terminal protection bachem.comiris-biotech.de, its application in the context of asparagine-sensitive sequences would likely involve scenarios where the asparagine residue is modified or introduced through a specific coupling strategy that utilizes this particular protection pattern.

For instance, if a synthetic route involves converting a protected aspartic acid residue into an asparagine residue at a later stage, using a building block like Z-Asp(OtBu)-OH (a related compound featuring Z and OtBu protection on aspartic acid) would be relevant peptide.com. Subsequent transformation of the OtBu-protected carboxyl group to an amide could yield an asparagine residue within the peptide chain. The Z group would protect the N-terminus during the initial coupling steps.

Furthermore, the use of protected amino acids like Fmoc-Asp(OtBu)-OH has been described for the synthesis of peptides terminating in asparagine or glutamine by anchoring the side-chain carboxyl to the resin researchgate.net. While this specifically uses Asp(OtBu) to eventually yield a C-terminal Asn or Gln peptide upon cleavage, it illustrates how the OtBu group on an aspartic acid derivative can be employed in strategies aimed at incorporating asparagine residues, particularly in challenging sequence contexts.

The stability of the protecting groups under the chosen coupling and deprotection conditions is critical for minimizing side reactions. The Z group is stable under acidic conditions used to cleave OtBu, but removed by hydrogenolysis bachem.com. The OtBu group is acid-labile iris-biotech.de. This orthogonality allows for strategic removal of protecting groups during the synthesis of complex or sensitive peptide sequences containing asparagine. Research findings highlight the importance of selecting appropriate protecting groups and synthesis strategies to achieve high purity and yield when dealing with sequences prone to side reactions like aspartimide formation du.ac.in.

Mechanistic Investigations and Management of Side Reactions in Z Asn Otbu Peptide Synthesis

Understanding and Mitigation of Aspartimide Formation

Aspartimide formation is a well-known and challenging side reaction in peptide synthesis, particularly affecting sequences containing aspartic acid (Asp) and asparagine (Asn) residues. This reaction involves the cyclization of the peptide backbone nitrogen onto the side-chain carbonyl group, leading to the formation of a five-membered succinimide (B58015) ring (aspartimide). The formation of aspartimides can result in lowered yields, difficult purifications, and even inaccessible peptide sequences. iris-biotech.deiris-biotech.de

Factors Influencing Aspartimide Formation with Asparagine Derivatives

Aspartimide formation is strongly sequence-dependent. It preferably occurs at Asp-Xaa or Asn-Xaa motifs, where Xaa is the amino acid residue immediately following Asp or Asn in the peptide chain. Sequences containing Asp-Gly, Asp-Ala, Asp-Ser, Asp-Asn, Asp-Gln, and Asp-Arg are particularly prone to this side reaction, with Asp-Gly often cited as the most susceptible motif. iris-biotech.depeptide.comiris-biotech.deiris-biotech.dersc.org

The reaction can be catalyzed by both acidic and basic conditions. peptide.comiris-biotech.deiris-biotech.de In Fmoc solid-phase peptide synthesis (SPPS), the strong base piperidine (B6355638), commonly used for Fmoc removal, is a significant promoter of aspartimide formation. iris-biotech.deiris-biotech.deiris-biotech.desigmaaldrich.com Prolonged and repeated exposure to bases exacerbates this side reaction. researchgate.net Alternative bases like DBU can also strongly promote aspartimide formation. researchgate.netpeptide.com Elevated temperatures, such as those used in microwave synthesis, can also increase aspartimide formation. rsc.orgresearchgate.net

From asparagine residues, aspartimide formation involves the nucleophilic attack of the backbone amide nitrogen on the side-chain amide carbonyl. researchgate.net While the provided compound is Z-Asn-OtBu, where the OtBu group is on the alpha-carboxyl chemscene.comnih.gov, aspartimide formation from Asn primarily involves the side-chain amide. Some sources indicate that Asn(Trt), where the side-chain amide is protected, is also prone to this side reaction, suggesting the mechanism involves the protected or unprotected side-chain amide. peptide.comresearchgate.net

Novel Protecting Group Approaches to Suppress Aspartimide Formation

Several strategies have been developed to minimize or prevent aspartimide formation. One approach involves modifying the side-chain protecting group of aspartic acid derivatives to increase steric hindrance around the beta-carboxyl group, thereby impeding the cyclization. Bulky ester derivatives, such as those utilizing 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (Epe), or 5-butyl-5-nonyl (Bno) groups, have shown improved protection compared to the commonly used tert-butyl (OtBu) ester in Asp derivatives. iris-biotech.deiris-biotech.deiris-biotech.deresearchgate.netbiotage.comnih.gov

Another strategy involves the use of backbone amide protecting groups, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), on the amino acid residue preceding the Asp or Asn. iris-biotech.depeptide.comsemanticscholar.orgrsc.org These groups temporarily mask the amide nitrogen involved in the cyclization, preventing aspartimide formation during synthesis. peptide.comsemanticscholar.org However, introducing backbone protection can sometimes lead to difficulties in subsequent coupling steps. peptide.comnih.gov

A more recent and effective approach utilizes the cyanosulfurylide (CSY) group as a carboxylic acid protecting group for aspartic acid derivatives. iris-biotech.deiris-biotech.deiris-biotech.deiris-biotech.dersc.orgresearchgate.netsemanticscholar.org Unlike ester-based protecting groups, CSY forms a stable C-C bond that effectively masks the side-chain carboxylic acid (in the case of Asp derivatives) and has been shown to completely suppress aspartimide formation, even in highly prone sequences. iris-biotech.deiris-biotech.dersc.orgresearchgate.netsemanticscholar.org

Pseudoproline dipeptides, which are structure-disrupting, can also be placed before an aspartimide-prone Asp residue to influence peptide conformation and reduce aspartimide formation. iris-biotech.denih.gov

Impact of OtBu Protection on Aspartimide Pathways

In the context of aspartic acid derivatives (Asp), the tert-butyl ester (OtBu) is a commonly used side-chain protecting group. peptide.comiris-biotech.depeptide.com Aspartimide formation from Asp(OtBu) involves the attack of the backbone amide nitrogen on the beta-carboxyl carbonyl, leading to the elimination of the OtBu group and formation of the succinimide ring. iris-biotech.deiris-biotech.deiris-biotech.deiris-biotech.deulisboa.pt Subsequently, this aspartimide can undergo hydrolysis or react with bases like piperidine to form a mixture of alpha and beta peptides, as well as piperidides, often with associated epimerization. iris-biotech.deiris-biotech.deiris-biotech.desigmaaldrich.com OtBu protected aspartate (Asp(OtBu)) can be converted into racemic aspartimides which are then hydrolyzed into alpha and beta peptides. iris-biotech.deiris-biotech.de

While the prompt concerns this compound, where the OtBu is on the alpha-carboxyl chemscene.comnih.gov, the literature on the impact of OtBu protection on aspartimide formation primarily discusses its role as a side-chain protecting group for aspartic acid (Asp(OtBu)). In this context, while OtBu provides some protection, bulkier ester groups offer considerably more protection against aspartimide formation compared to the standard OtBu group. iris-biotech.deiris-biotech.deiris-biotech.de This suggests that the steric bulk of the protecting group on the carboxyl involved in cyclization (the beta-carboxyl in Asp) plays a significant role in mitigating aspartimide formation.

Racemization Control During this compound Coupling and Deprotection

Racemization, or epimerization, is a critical side reaction in peptide synthesis that leads to the loss of stereochemical integrity at the alpha-carbon of amino acid residues. mdpi.com This can result in the formation of diastereomers that are often difficult to separate from the desired product due to their similar physical properties, impacting peptide purity and potentially altering biological activity. mdpi.com

Preservation of Stereochemical Integrity of the Asparagine Residue

The preservation of the stereochemical integrity of amino acid residues, including asparagine, is paramount in peptide synthesis to ensure the correct structure and function of the final peptide. mdpi.comorgsyn.org Racemization occurs due to the lability of the alpha-proton, which can be abstracted under certain reaction conditions, leading to a planar enolate or oxazolone (B7731731) intermediate that can be reprotonated on either face, resulting in a mixture of stereoisomers. mdpi.com

Amino acids with relatively acidic alpha-protons or electron-withdrawing groups on their side chains are more susceptible to epimerization. mdpi.compolypeptide.com While asparagine is not typically considered among the most racemization-prone amino acids (like Cysteine or Histidine), racemization can still occur during activation and coupling steps, especially under basic conditions. polypeptide.com Urethane protecting groups, such as the Z (Benzyloxycarbonyl) group present in this compound, as well as Boc and Fmoc, are known to suppress racemization during the activation of the amino acid carboxyl group. nih.govmdpi.compeptide2.combachem.com

Other Undesired Reactions Associated with this compound Integration

Management of Asparagine Side-Chain Reactivity

The asparagine residue within this compound possesses a reactive amide side chain. This side chain can undergo undesired reactions, particularly deamidation and succinimide formation, which can subsequently lead to isomerization researchgate.netiris-biotech.de. These reactions are significant concerns in peptide synthesis involving asparagine.

Aspartimide formation, a key side reaction affecting aspartate residues, is catalyzed by both acids and bases and can occur during Fmoc deprotection or under TFA cleavage conditions iris-biotech.de. While the OtBu group is attached to the beta-carboxyl of aspartic acid, and this compound is an asparagine derivative, the propensity for succinimide formation and subsequent reactions is a general issue for Asx residues (aspartic acid and asparagine) in peptides iris-biotech.denih.gov. The reaction proceeds via a cyclic aspartimide intermediate formed by the attack of the peptide backbone nitrogen on the side-chain carbonyl group iris-biotech.denih.gov. This cyclic intermediate can then undergo hydrolysis or reaction with a base (like piperidine used in Fmoc deprotection) to yield a mixture of α and β peptides, as well as potential piperidides iris-biotech.denih.gov.

The rate and extent of succinimide formation are influenced by various factors, including pH, solvent properties, water content, buffer composition, temperature, and the conformational flexibility of the peptide chain and side chains researchgate.net. Certain sequences are particularly prone to aspartimide formation, notably those where Asp or Asn is followed by Gly, Asp, Asn, Gln, or Arg iris-biotech.denih.gov.

Strategies to manage asparagine side-chain reactivity and minimize succinimide formation include:

Using Side-Chain Protecting Groups: Although this compound has a protected alpha amine, the asparagine side chain amide nitrogen can be protected to minimize side reactions, especially in longer peptides where the residue is repeatedly exposed to coupling reagents peptide.com. In Fmoc chemistry, the trityl (Trt) group is commonly used for asparagine side-chain protection peptide.com. Other protecting groups like xanthyl (Xan) have been used in Boc chemistry peptide.com. Protected asparagine derivatives, such as Fmoc-Asn(Trt)-OH, offer improved solubility characteristics compared to unprotected Fmoc-Asn-OH peptide.com.

Modifying Reaction Conditions: Adjusting reaction conditions can help suppress succinimide formation. For instance, in Fmoc-based synthesis, adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution has been shown to reduce aspartimide formation biotage.com. Using weaker bases like piperazine (B1678402) for Fmoc removal can also be effective biotage.com. The addition of acidic modifiers can also reduce aspartimide formation nih.gov.

Employing Bulky Ester Protecting Groups (for Aspartic Acid Analogs): While this compound is an asparagine derivative, research on aspartic acid derivatives like Asp(OtBu) provides insights into the effect of ester bulk on succinimide formation. Increasing the steric bulk of the side-chain protecting group can hinder cyclic imide formation biotage.comiris-biotech.de. Bulky ester derivatives have shown improvements over the t-butyl protected aspartic acid in reducing aspartimide propensity iris-biotech.debiotage.comiris-biotech.de. However, these bulky groups can sometimes lead to solubility issues iris-biotech.de.

Backbone Amide Protection: For sequences highly prone to aspartimide formation, particularly Asp-Gly motifs, backbone amide protection can be employed nih.goviris-biotech.de. This involves protecting the amide nitrogen of the peptide bond adjacent to the Asx residue nih.goviris-biotech.de. While effective, this strategy can introduce difficulties in acylating the resulting secondary amine nih.gov.

Novel Protecting Groups: Alternative protecting group strategies, such as the use of cyanosulfurylides (CSY) to mask carboxylic acids, have shown promise in completely suppressing aspartimide formation nih.gov. These groups are stable and can be cleaved under specific conditions nih.gov.

The choice of strategy depends on the specific peptide sequence, the synthesis method (solution or solid phase), and the desired purity level. While this compound incorporates the OtBu group, which is relevant for understanding ester-based protection in related Asp derivatives, the primary side-chain reactivity concern for the asparagine residue itself relates to the amide function and its potential involvement in deamidation and succinimide formation, which are mitigated by protecting the amide nitrogen.

Table 1: Factors Influencing Aspartimide Formation and Management Strategies

FactorInfluence on Aspartimide FormationManagement Strategies
Peptide SequenceHighly sequence-dependent, particularly Asp/Asn followed by Gly, Asp, Asn, Gln, Arg. iris-biotech.denih.govCareful sequence design or use of specific protection/synthesis strategies for problematic sequences.
pHInfluences the rate and extent of succinimide formation. researchgate.netOptimization of reaction and deprotection pH. researchgate.net
Solvent PropertiesAffects the reaction environment and intermediate stability. researchgate.netSelection of appropriate solvents. researchgate.net
TemperatureHigher temperatures can increase reaction rates. researchgate.netConducting reactions at lower temperatures where feasible. bachem.com
Side-Chain Protecting GroupSteric bulk and nature of the group influence cyclic imide formation. nih.govbiotage.comiris-biotech.deUse of appropriate and potentially bulkier protecting groups for Asn side chain (e.g., Trt). peptide.com
Fmoc Deprotection ConditionsBase strength and additives in the deprotection solution. nih.govbiotage.comUsing weaker bases or adding suppressants like HOBt or Oxyma Pure. nih.govbiotage.com
Coupling ReagentsCan influence side reactions. bachem.comSelection of coupling reagents that minimize side reactions. bachem.com
Backbone ConformationConformational flexibility can influence cyclic imide formation. researchgate.netnih.govUse of pseudoproline dipeptides or other conformational constraints in specific cases. nih.gov

Analytical Methodologies for the Research Based Characterization and Purity Assessment of Z Asn Otbu and Intermediates

Chromatographic Techniques for Separation and Purity Determination in Research

Chromatographic methods are fundamental for separating components within a mixture, allowing for the isolation and quantification of Z-Asn-OtBu and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for this compound and its Derivatives

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP) mode, is a widely used technique for the analysis and purity determination of this compound and peptides containing this protected amino acid. RP-HPLC separates compounds based on their hydrophobicity. The purity of synthesized peptides is frequently confirmed by analytical HPLC analysis, often evaluated by integrating peak areas. nih.gov A purity of over 90% is generally recommended, and if the purity is below this threshold, repurification via HPLC is suggested. nih.gov

HPLC analysis is performed using specific conditions, including the type of column (e.g., C18), mobile phase composition (typically a gradient of water and acetonitrile, often with acidic modifiers like TFA), and detection wavelength (commonly 214 nm for peptide bonds or other relevant wavelengths depending on the chromophores present). nih.govrsc.org For instance, analysis of a crude product, Fmoc-Asn(GlcAc4)-OtBu, an intermediate in N-glucopeptide synthesis using the Fmoc/tBu strategy, was performed by RP-HPLC using an elution gradient of solvent B (acetonitrile with 0.05% TFA) in solvent A (water with 0.05% TFA). researchgate.netnih.gov The chromatographic profile showed peaks corresponding to the starting material, Fmoc-Asp(OH)-OtBu, and the product, Fmoc-Asn(GlcAc4)-OtBu. researchgate.netnih.gov

HPLC is also used to monitor the progress of reactions involving protected amino acids and peptides. csic.eselte.hu For example, the disappearance of a starting material like Fmoc-Cys-OtBu can be monitored by HPLC to determine reaction completion. csic.es

Reversed-Phase Solid-Phase Extraction (RP-SPE) for Purification of this compound-containing Peptides

Reversed-Phase Solid-Phase Extraction (RP-SPE) is a valuable technique for the purification of peptides, including those containing this compound, in research settings. RP-SPE utilizes a stationary phase that retains hydrophobic compounds, while more polar impurities are washed away. The desired peptides are then eluted using a less polar solvent. nih.govthermofisher.com This method is particularly useful for sample clean-up prior to analysis by techniques like LC-MS. mdpi.com

RP-SPE can be performed with gradient elution to improve purification efficiency. nih.govresearchgate.net A methodology has been developed where the retention time from RP-HPLC analysis of crude peptides is used to predict the percentage of organic modifier required for elution in RP-SPE, allowing for the design of effective elution programs. nih.govresearchgate.net This approach has been successfully applied to purify synthetic peptides with varying physicochemical properties, resulting in high purity products. nih.govresearchgate.net Acidifying the peptide sample prior to loading onto the stationary phase can enhance peptide binding in RP-SPE. thermofisher.com

Spectroscopic and Spectrometric Characterization Methods in Academic Research

Spectroscopic and spectrometric techniques provide detailed information about the structure and mass of this compound and its intermediates.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of this compound and Peptide Intermediates

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the characterization and purity assessment of this compound and peptide intermediates. MS provides information about the mass-to-charge ratio (m/z) of molecules, allowing for the determination of molecular weight and the identification of compounds. yale.edueastport.cz LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the analysis of complex mixtures. nih.govshimadzu.com

LC-MS is routinely used to confirm the identity and assess the purity of synthetic peptides. csic.esnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to confirm the elemental composition of this compound and its derivatives. rhhz.net For example, HRMS analysis of Fmoc-Asn(NHNHCbz)-OtBu showed a found m/z value that was in agreement with the calculated mass for its formula. rhhz.net

LC-MS/MS (tandem mass spectrometry) can provide structural information by fragmenting ions and analyzing the resulting fragments. This is particularly useful for sequencing peptides and identifying post-translational modifications or unexpected byproducts. shimadzu.comsigmaaldrich.com LC-MS/MS can also be used to identify the position of modified amino acids, such as deamidated asparagine residues, within a peptide sequence. mdpi.com

MS is also used for routine molecular weight determination of synthesis products and synthetic chemical intermediates. yale.edu It can provide information on sample purity. yale.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure of organic molecules, including this compound and peptides containing it. core.ac.ukresearchgate.net NMR provides information about the chemical environment of atomic nuclei, such as protons (¹H NMR) and carbons (¹³C NMR), within a molecule. core.ac.uk

NMR spectroscopy is used for the structural elucidation and identification of small organic molecules. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. core.ac.ukresearchgate.net 1D ¹H and ¹³C NMR spectra provide information about the qualitative and quantitative composition of a compound. researchgate.net 2D NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, provide information about connectivity between atoms, which is essential for assigning signals and piecing together the molecular structure. core.ac.uknmims.edu

NMR analysis is used to characterize synthesized peptides and confirm their structural identity. biorxiv.org It can also be used to investigate modifications to amino acid residues within peptides, such as the deamidation of asparagine. mdpi.com Chemical shifts observed in NMR spectra are highly sensitive to changes in the local chemical environment, making NMR a valuable tool for detecting modifications and confirming the nature of observed changes during synthesis or storage. mdpi.com

Methodologies for Monitoring Reaction Progress and Deprotection Completeness of this compound

Monitoring reaction progress and ensuring the completeness of deprotection steps are critical in peptide synthesis to maximize yield and purity. Various analytical methods are employed for these purposes in research.

Chromatographic techniques, particularly HPLC, are widely used to monitor the progress of coupling and deprotection reactions. csic.eselte.hu By analyzing aliquots of the reaction mixture at different time points, researchers can track the consumption of starting materials and the formation of products. csic.es The disappearance of the protected amino acid or peptide intermediate can indicate reaction completion. csic.es

Spectroscopic methods can also be used for monitoring. For instance, if a protecting group or byproduct has a distinct UV absorption, UV-Vis spectrometry can be used to follow the reaction. peptide.comnih.gov The deprotection of the Fmoc group, for example, can be monitored photometrically due to the strong UV absorption of the deprotection byproduct. peptide.com

Qualitative tests are also employed, especially in solid-phase peptide synthesis. The ninhydrin (B49086) test, for example, is a colorimetric reaction that detects the presence of free primary amines. nih.gov This test can be used to confirm the completion of a coupling reaction (disappearance of free amine) or a deprotection reaction (appearance of free amine). elte.hunih.gov Monitoring methods are used to track the progress of reactions, and when monitoring indicates completion, the next step in the synthesis is initiated. researchgate.netpeptide.com

Analytical TechniqueApplication for this compound and IntermediatesKey Information Provided
RP-HPLCPurity determination, separation of mixtures, reaction monitoring.Purity percentage, presence of impurities, reaction progress.
RP-SPEPurification of this compound-containing peptides.Removal of impurities, enrichment of target peptide.
MSMolecular weight determination, identification of compounds, purity assessment.m/z values, molecular weight, presence of contaminants.
LC-MSAnalysis of complex mixtures, identity confirmation, purity assessment.Separation and identification of components, purity.
LC-MS/MSStructural elucidation, peptide sequencing, identification of modifications.Fragmentation patterns, amino acid sequence, modification sites.
NMR SpectroscopyStructural elucidation, confirmation of structure, identification of modifications.Detailed structural information, chemical environment of atoms.

Future Perspectives and Emerging Research Directions in Z Asn Otbu Peptide Chemistry

Development of More Sustainable Synthetic Protocols for Z-Asn-OtBu and its Derivatives

The pharmaceutical industry and academic research are increasingly prioritizing green chemistry principles to reduce the environmental impact of chemical synthesis. nih.govrsc.org For this compound and its derivatives, this translates to research into more sustainable synthetic protocols. Traditional methods often involve hazardous solvents and reagents. nih.gov Future directions include exploring alternative, environmentally benign solvents for the synthesis and manipulation of this compound. acs.org

Furthermore, the development of more efficient reaction conditions that minimize waste generation and improve atom economy is a key focus. This could involve exploring new coupling reagents or catalytic methods that are more selective and require less excess reagent compared to traditional approaches. rsc.orgacs.org While the Z and OtBu protecting groups are well-established, research into alternative, potentially greener protecting groups that offer similar orthogonality but with milder cleavage conditions or reduced environmental impact during their introduction and removal could also impact the future synthesis of asparagine derivatives. nih.govacs.org

Advancements in Automated Peptide Synthesis Utilizing this compound Building Blocks

Automated peptide synthesis has revolutionized the production of peptides, enabling rapid and efficient assembly of sequences. researchgate.net this compound is a standard building block in both solution and solid-phase automated synthesis. bachem.comdcu.iegoogle.com Future advancements in this area will likely focus on optimizing the incorporation of challenging amino acids, including asparagine, to minimize side reactions such as aspartimide formation, which can occur, particularly with Asp-Gly sequences, during Fmoc-based SPPS under basic conditions. acs.orgnih.govresearchgate.net

Novel Applications of this compound in Peptide Engineering and Chemical Biology Research

This compound plays a role in peptide engineering and chemical biology research as a source of the asparagine residue, which can be involved in various post-translational modifications and structural motifs. uq.edu.au Future research directions include utilizing this compound for the synthesis of modified peptides with enhanced properties or novel functions.

This could involve incorporating asparagine into peptide sequences designed for specific applications, such as targeted drug delivery, protein-protein interaction inhibition, or the creation of self-assembling peptide nanostructures. psu.educardiff.ac.ukrsc.org The asparagine side chain's amide group can be a site for glycosylation, a crucial modification in many biological processes. uq.edu.auresearchgate.netunimi.it this compound can serve as a precursor for synthesizing N-linked glycopeptides, and future research may explore its use in developing efficient methods for incorporating complex glycan structures. uq.edu.auresearchgate.net Furthermore, asparagine residues can influence peptide conformation and stability, and this compound can be used in studies aimed at understanding and manipulating these properties for desired biological outcomes. tandfonline.com

Computational and Theoretical Studies on this compound Reactivity and Conformation

Computational and theoretical studies are becoming increasingly valuable tools in peptide chemistry, providing insights into reaction mechanisms, molecular properties, and conformational preferences. unimi.itresearchgate.netnih.govchemrxiv.org Future research will likely involve applying these methods to gain a deeper understanding of this compound.

Q & A

Basic: What are the recommended methods for synthesizing Z-Asn-OtBu, and how can researchers optimize yield and purity?

Answer:
Synthesis of this compound typically involves peptide coupling reagents (e.g., HOBt/DCC or HATU) to protect the amine group (Z-protection) and tert-butyl ester (OtBu) for carboxyl protection. Key steps include:

  • Reagent Selection : Use anhydrous conditions and high-purity solvents (e.g., DMF or DCM) to minimize side reactions.
  • Yield Optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (1.2–1.5 equivalents of coupling reagents) to drive completion .
  • Purification : Employ flash chromatography or recrystallization. Purity >95% is achievable with gradient elution (hexane/ethyl acetate) .

Basic: How should researchers characterize this compound to confirm structural integrity and purity?

Answer:
Standard characterization includes:

  • Spectroscopy : ¹H/¹³C NMR to verify Z-group (benzyloxycarbonyl) and OtBu signals. FT-IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 220–254 nm) to assess purity. Retention time comparisons against standards reduce misidentification risks .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass validation. Deviations >5 ppm warrant re-analysis .

Advanced: What experimental strategies resolve contradictions in solubility data for this compound across different solvent systems?

Answer:
Discrepancies in solubility often arise from:

  • Solvent Polarity : this compound exhibits higher solubility in polar aprotic solvents (e.g., DMF) vs. non-polar (e.g., toluene). Document solvent pre-treatment (e.g., molecular sieves for drying) to standardize conditions .
  • Temperature Gradients : Use dynamic light scattering (DLS) to monitor aggregation at varying temperatures. If solubility decreases unexpectedly, consider impurities or degradation (e.g., tert-butyl ester hydrolysis) .
  • Cross-Validation : Compare results with alternative methods (e.g., gravimetric analysis vs. UV-Vis absorbance) .

Advanced: How can researchers design stability studies for this compound under varying storage conditions?

Answer:
Stability protocols should include:

  • Stress Testing : Expose samples to accelerated conditions (40°C/75% RH for 4 weeks) and analyze degradation via HPLC. Track byproducts (e.g., deprotected Asn or tert-butyl alcohol) .
  • pH Sensitivity : Assess stability in buffered solutions (pH 2–9). Acidic conditions may hydrolyze OtBu; use LC-MS to identify cleavage products .
  • Long-Term Storage : Store aliquots at –20°C under nitrogen. Periodically validate stability via NMR to detect slow degradation .

Advanced: What are the best practices for troubleshooting low coupling efficiency during this compound synthesis?

Answer:
Inefficient coupling arises from:

  • Activation Failures : Replace aged coupling reagents (e.g., HATU decomposes over time). Use fresh DIPEA to maintain basicity .
  • Steric Hindrance : For bulky amino acids, switch to PyBOP or COMU for improved activation .
  • Side Reactions : Monitor for racemization (via chiral HPLC) if elevated temperatures are used. Reduce reaction time or temperature .

Methodological: How should researchers integrate this compound into solid-phase peptide synthesis (SPPS) workflows?

Answer:
For SPPS:

  • Resin Selection : Use Fmoc- or Boc-compatible resins (e.g., Wang resin). Pre-swelling in DCM enhances loading efficiency .
  • Deprotection : Remove Z-groups with HBr/AcOH (30% v/v, 1 hr). Validate completeness via Kaiser test .
  • Cleavage : TFA-based cocktails (e.g., TFA:H₂O:TIPS = 95:2.5:2.5) for OtBu removal. Neutralize promptly to prevent aspartimide formation .

Methodological: What statistical approaches are recommended for analyzing variability in this compound synthesis yields?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (reagent equivalents, temperature). ANOVA identifies significant factors (p < 0.05) .
  • Error Analysis : Calculate relative standard deviation (RSD) across triplicate runs. RSD >5% indicates poor reproducibility; revisit reaction conditions .
  • Multivariate Regression : Correlate yield with solvent polarity indices or reagent purity grades .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.